molecular formula C6H3Br2NO2 B1420499 3,6-Dibromopicolinic acid CAS No. 1133116-49-0

3,6-Dibromopicolinic acid

Cat. No. B1420499
M. Wt: 280.9 g/mol
InChI Key: YHHZRFKRFAFHRJ-UHFFFAOYSA-N
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Description

3,6-Dibromopicolinic acid is a chemical compound with the molecular formula C6H3Br2NO2 . It has an average mass of 280.901 Da and a monoisotopic mass of 278.853027 Da .


Molecular Structure Analysis

The molecular structure of 3,6-Dibromopicolinic acid contains a total of 14 bonds. There are 11 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 Pyridine .


Physical And Chemical Properties Analysis

3,6-Dibromopicolinic acid has a density of 2.2±0.1 g/cm3, a boiling point of 367.1±42.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . It has an enthalpy of vaporization of 64.7±3.0 kJ/mol and a flash point of 175.8±27.9 °C . The index of refraction is 1.652, and the molar refractivity is 46.7±0.3 cm3 . It has 3 H bond acceptors, 1 H bond donor, 1 freely rotating bond, and no violations of the Rule of 5 . The ACD/LogP is 1.29, and the ACD/LogD (pH 5.5) is -1.09 . The polar surface area is 50 Å2, and the polarizability is 18.5±0.5 10-24 cm3 . The surface tension is 66.7±3.0 dyne/cm, and the molar volume is 127.6±3.0 cm3 .

Scientific Research Applications

1. Picolinic Acid Catabolism

3,6-Dibromopicolinic acid is related to picolinic acid, which plays a role in microbial degradation pathways. In a study involving Alcaligenes faecalis JQ135, picolinic acid was found to be utilized as a carbon and nitrogen source for microbial growth. This process involved the conversion of picolinic acid into 6-hydroxypicolinic acid and subsequently into 3,6-dihydroxypicolinic acid, an intermediate in this catabolic pathway. A novel decarboxylase, PicC, was discovered, responsible for the decarboxylation of 3,6-dihydroxypicolinic acid to 2,5-dihydroxypyridine, providing insights into the microbial metabolism of picolinic acid and its derivatives at the molecular level (Qiu et al., 2018).

2. Mass Spectrometry of Biopolymers

3,6-Dibromopicolinic acid is structurally related to 3-aminopicolinic acid (3-APA), which has been used as a matrix in matrix-assisted laser desorption/ionization (MALDI) for DNA and protein analysis. 3-APA proved effective in detecting single-stranded DNA segments and double-stranded DNA in a linear time-of-flight mass spectrometer, highlighting its potential utility in biopolymer analysis (Taranenko et al., 1994).

3. Organometallic Chemistry

In the realm of organometallic chemistry, compounds structurally related to 3,6-dibromopicolinic acid, like 6-methylpicolinic acid, have been studied for complex formation processes with organometallic moieties. These studies provide insights into the chemical behavior of such compounds in aqueous solutions, which could be relevant for 3,6-dibromopicolinic acid derivatives (Dömötör et al., 2017).

4. Antioxidant Activity Analysis

While not directly involving 3,6-dibromopicolinic acid, research into methods for determining antioxidant activity is relevant as these methods could potentially be applied to study the antioxidant properties of various picolinic acid derivatives. These methods include spectrophotometry and electrochemical biosensors, providing comprehensive approaches to antioxidant analysis (Munteanu & Apetrei, 2021).

Future Directions

A recent study has unveiled that picolinic acid, a natural compound produced by mammalian cells, can block several disease-causing viruses such as SARS-CoV-2 and influenza A viruses . This suggests that derivatives of picolinic acid, such as 3,6-Dibromopicolinic acid, could potentially have antiviral properties and could be a subject of future research.

properties

IUPAC Name

3,6-dibromopyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2NO2/c7-3-1-2-4(8)9-5(3)6(10)11/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHHZRFKRFAFHRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Br)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10675046
Record name 3,6-Dibromopyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Dibromopicolinic acid

CAS RN

1133116-49-0
Record name 3,6-Dibromo-2-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1133116-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6-Dibromopyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-dibromopyridine-2-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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